N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O6S and its molecular weight is 462.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Methods : A one-pot multicomponent reaction of 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing innovative synthesis methods in chemical research (Shaabani et al., 2010).
Development of New Chemical Structures : Research into 4-Chloro-3-nitrobenzenesulfonamide interaction with bis-electrophilic phenols has led to the creation of novel [1,4]oxazepine-based primary sulfonamides with potential use as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Crystal Structure Analysis : Studies involving the synthesis and crystal structure analysis of related compounds, such as quinazolin-4-yl-aminobenzenesulfonamide derivatives, provide insight into molecular interactions and stability, contributing to the broader understanding of sulfonamide derivatives (Kumar et al., 2018).
Medicinal Chemistry and Bioactivity
Pharmacophores Development : The dibenzo[b,f][1,4]oxazepine scaffolds, closely related to the chemical structure , are significant pharmacophores in medicinal chemistry. Their development through asymmetric Mannich reactions shows their potential in drug discovery (Li et al., 2019).
Enzyme Inhibition Studies : Synthesis of Schiff bases derived from similar sulfonamide structures and their metal complexes have shown notable inhibition activities on carbonic anhydrase II, suggesting potential therapeutic applications (Alyar et al., 2018).
Anticancer Activity : Copper(II)-sulfonamide complexes, based on structures similar to the compound in focus, have demonstrated significant anticancer activity in cellular models, indicating potential for development into therapeutic agents (González-Álvarez et al., 2013).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-15(2)13-25-18-9-7-16(11-19(18)31-14-23(3,4)22(25)26)24-32(27,28)21-10-8-17(29-5)12-20(21)30-6/h7-12,15,24H,13-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUGIPVCQXJQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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